molecular formula C12H14N2O4S B159108 Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate CAS No. 58168-20-0

Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate

Cat. No.: B159108
CAS No.: 58168-20-0
M. Wt: 282.32 g/mol
InChI Key: FLAGIUJSXKJCOB-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate (CAS 58168-20-0) is a multifunctional thiophene derivative with applications in pharmaceuticals, agrochemicals, and materials science. Its molecular formula is C₁₂H₁₄N₂O₄S, and it features a thiophene core substituted with amino (-NH₂), cyano (-CN), ethoxycarbonylmethyl (-CH₂COOEt), and ethoxycarbonyl (-COOEt) groups (Figure 1).

Properties

IUPAC Name

ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-3-17-9(15)5-7-8(6-13)11(14)19-10(7)12(16)18-4-2/h3-5,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAGIUJSXKJCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(SC(=C1C#N)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372423
Record name Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58168-20-0
Record name Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 5-AMINO-4-CYANO-3-(2-ETHOXY-2-OXOETHYL)THIOPHENE-2-CARBOXYLATE
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Preparation Methods

Reaction Conditions and Mechanism

  • Diazotization : The amino precursor (1.57 g, 5 mmol) is dissolved in 70% H₂SO₄ (13 mL) and treated with NaNO₂ (0.4 g, 5.7 mmol) at 0–5°C for 30 minutes. This generates a diazonium salt intermediate.

  • Bromination : The diazonium solution is transferred to HBr containing CuBr (1 g, 7 mmol). After overnight stirring, bromine replaces the diazo group, forming the C–Br bond.

Yield and Purification

  • Yield : 50% after recrystallization from petroleum ether.

  • Purity : Confirmed via X-ray crystallography, revealing a planar thiophene ring with dihedral angles <2° between substituents.

Table 1: Key Parameters for Sandmeyer Reaction

ParameterValue
Temperature0–5°C (diazotization), RT (bromination)
Reaction Time30 min (diazotization), 12 hr (bromination)
Solvent SystemH₂SO₄ (70%), HBr/CuBr
Recrystallization SolventPetroleum ether

Nucleophilic Substitution with Alkoxycarbonyl Alkyl Bromides

Industrial-scale synthesis employs nucleophilic substitution to introduce ethoxycarbonylmethyl groups. This method avoids hazardous diazonium intermediates and improves scalability.

Reaction Protocol

  • Substrate : 3-Alkoxycarbonylmethyl-4-cyano-5-amino-thiophene-2-carboxylic acid.

  • Reagents : Ethyl bromoacetate, potassium carbonate, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Conditions : Reflux in acetone for 6–8 hours.

Industrial Optimization

  • Catalyst : Quaternary ammonium salts enhance reaction rates by facilitating phase transfer.

  • Yield : 65–77% with >98% purity after recrystallization.

Table 2: Industrial Synthesis Parameters

ParameterValue
CatalystTetrabutylammonium bromide
TemperatureReflux (56–60°C)
SolventAcetone
ScaleUp to 400 kg substrate

Multi-Step Synthesis from Dimethyl 3-Oxoglutarate

A patented route involves constructing the thiophene ring de novo using dimethyl 3-oxoglutarate and malonitrile.

Reaction Sequence

  • Condensation : Dimethyl 3-oxoglutarate reacts with malonitrile in methanol with morpholine (1:1.05 molar ratio) to form a cyclic intermediate.

  • Sulfur Incorporation : Elemental sulfur is added under reflux to form the thiophene core.

  • Esterification : Ethyl bromoacetate introduces the ethoxy-2-oxoethyl group.

Advantages

  • Purity : 98% chemical purity via direct precipitation.

  • Scalability : Suitable for batch processing with minimal aqueous waste.

Table 3: Multi-Step Synthesis Metrics

StepYieldKey Reagent
Condensation85%Malonitrile
Sulfur Cyclization90%Elemental sulfur
Esterification77%Ethyl bromoacetate

Comparative Analysis of Methods

Industrial Applicability

  • Pharmaceutical Synthesis : The nucleophilic substitution route is preferred for strontium ranelate production due to compliance with green chemistry principles.

  • Small-Scale Research : Sandmeyer reaction remains popular for its simplicity.

Purification and Characterization

Recrystallization

  • Solvents : Petroleum ether (for Sandmeyer-derived products), ethyl acetate/chloroform (for multi-step synthesis).

  • Melting Point : 134–139°C, consistent across methods.

Analytical Data

  • IR Spectroscopy : Peaks at 2200 cm⁻¹ (C≡N), 1700 cm⁻¹ (C=O).

  • X-ray Crystallography : Monoclinic crystal system (space group P2₁/c) with intermolecular H-bonding (2.55 Å) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Basic Information

  • Molecular Formula : C12H14N2O4S
  • Molecular Weight : 282.32 g/mol
  • Melting Point : 134-139 °C
  • Solubility : Slightly soluble in chloroform and methanol
  • Density : 1.31 g/cm³

Structural Characteristics

The compound features a thiophene ring, which is known for its electron-rich properties, making it suitable for various chemical reactions and applications. The presence of functional groups such as amino, cyano, and ethoxycarbonyl enhances its reactivity and potential as an intermediate in organic synthesis.

Medicinal Chemistry

Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate has been explored for its potential in drug development, particularly as an intermediate for synthesizing biologically active compounds.

Case Studies

  • Thienopyrimidine Derivatives : Research indicates that this compound can serve as a precursor for thienopyrimidine derivatives, which exhibit significant pharmacological activities, including anti-inflammatory and anti-cancer effects .
CompoundActivityReference
ThienopyrimidineAnti-cancerLiu et al., 2008
ThienopyrimidineAnti-inflammatoryPadmavathi et al., 2011

Organic Synthesis

The compound is utilized in various synthetic pathways due to its reactivity. It acts as a building block for more complex molecules.

Synthetic Pathways

  • Sandmeyer Reaction : this compound is used to synthesize halogenated thiophenes, which are valuable in pharmaceuticals .
    • Reaction Conditions : The compound is reacted with sodium nitrite and a copper salt under acidic conditions.
  • Formation of Thienothienopyrimidines : This compound has been noted as an important intermediate for synthesizing thienothienopyrimidine derivatives, which are thought to be biologically active .

Materials Science

Due to its unique electronic properties, this compound may find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Potential Applications

  • Conductive Polymers : Its thiophene moiety can contribute to the conductivity of polymeric materials.
ApplicationMaterial TypeReference
OLEDsOrganic SemiconductorsResearch on thiophene derivatives
OPVsPhotovoltaic MaterialsEmerging studies

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Key Properties:

  • Melting Point : 134–139°C
  • Molecular Weight : 282.31 g/mol
  • Synthesis : Typically prepared via Gewald’s multicomponent reaction, involving condensation of ketones, activated nitriles, and elemental sulfur in the presence of a base (e.g., triethylamine).

Comparison with Similar Thiophene Derivatives

Thiophene derivatives share structural similarities but exhibit variations in substituents, physicochemical properties, and applications. Below is a comparative analysis of key analogues (Table 1).

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Compound Name (CAS) Substituents Molecular Formula Melting Point (°C) Key Applications References
Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate (58168-20-0) -NH₂, -CN, -CH₂COOEt, -COOEt C₁₂H₁₄N₂O₄S 134–139 Pharmaceutical intermediates, ELISA kits
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (1a) -NH₂, -CN, -CH₃, -COOEt C₁₀H₁₂N₂O₂S Not reported Precursor for hydrazine derivatives
Ethyl 4-cyano-3-[(ethoxymethylene)amino]-5-(phenylamino)thiophene-2-carboxylate -CN, -NH-C(=OEt)-CH₂, -NHPh, -COOEt C₁₆H₁₆N₃O₃S Not reported Antimicrobial research
Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate -OAc (x3), -Ph, -COOEt C₂₃H₂₀O₈S 174–178 Synthetic intermediate
Tetraethyl ranelate (764667-65-4) -NH(CH₂COOEt)₂, -CN, -CH₂COOEt (x2) C₂₀H₂₆N₂O₈S Not reported Experimental drug candidate

Key Observations:

Substituent Effects: The ethoxycarbonylmethyl group in the target compound enhances solubility and reactivity compared to simpler methyl or phenyl substituents.

Thermal Stability :

  • Benzo[b]thiophene derivatives (e.g., ) show higher melting points (174–178°C) due to rigid fused-ring systems.

Applications :

  • Compounds with multiple ester groups (e.g., Tetraethyl ranelate) are explored for high-throughput drug synthesis.

Challenges and Opportunities

  • Solubility Issues : High ester content may limit aqueous solubility, necessitating formulation optimization.
  • Scalability : Gewald’s reaction offers high yields (>70%) but requires careful control of reaction conditions.

Biological Activity

Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate (CAS No. 58168-20-0) is a synthetic compound characterized by its unique thiophene structure, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O4SC_{12}H_{14}N_{2}O_{4}S, with a molecular weight of 282.32 g/mol. The compound features various functional groups, including an amino group, a cyano group, and an ethoxycarbonyl moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₄S
Molecular Weight282.32 g/mol
SolubilityModerately soluble in water
Bioavailability Score0.55
Log S (ESOL)-2.73

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiophene derivatives have shown promising results against various bacterial strains. The mechanism often involves the inhibition of bacterial DNA gyrase, which is crucial for DNA replication and transcription.

Antitubercular Activity

A study highlighted the potential of thiophene derivatives in treating tuberculosis (TB). The compounds demonstrated activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. In vitro tests showed minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL for effective derivatives, suggesting that this compound could be explored further as a candidate for TB treatment .

Antiosteoporotic Effects

Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene derivatives have been investigated for their role in enhancing bone formation and reducing resorption. These compounds serve as intermediates in synthesizing strontium ranelate, an established antiosteoporotic agent. The biological activity is attributed to their ability to modulate osteoblast and osteoclast functions, promoting bone health .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated various thiophene derivatives against pathogenic bacteria and fungi, noting that those with similar structures to Ethyl 5-amino compounds exhibited strong antimicrobial effects, particularly against resistant strains .
  • Molecular Docking Studies : In silico docking studies have identified potential targets for Ethyl 5-amino derivatives, including enoyl-acyl carrier protein reductase (InhA), which is crucial in the fatty acid biosynthesis pathway of bacteria . These findings suggest that the compound may act as a competitive inhibitor for these targets.
  • Safety Profiles : Preliminary toxicity assessments indicate that derivatives of Ethyl 5-amino compounds show low toxicity levels in vitro and in silico models. This safety profile enhances their potential as therapeutic agents .

Q & A

Q. What are the optimized synthetic routes for Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate?

The compound is synthesized via a Gewald-like reaction. A typical procedure involves reacting ethyl acetoacetate with elemental sulfur and malononitrile or ethyl cyanoacetate in ethanol under reflux, catalyzed by triethylamine. After 3 hours, the mixture is cooled, neutralized with HCl, and crystallized from ethanol . Modifications include using sodium hydroxide for diazonium salt coupling to introduce hydrazone derivatives (e.g., 3a–3d) . Purity is ensured by recrystallization, with yields averaging 70–85% depending on substituents .

Q. How is the compound’s purity assessed in academic research?

Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C). For example, ¹H NMR in CDCl₃ reveals characteristic peaks: δ 1.3–1.4 ppm (ethoxy CH₃), δ 4.2–4.4 ppm (ethoxy CH₂), and δ 6.8–7.2 ppm (thiophene protons). Mass spectrometry (MS) confirms the molecular ion peak at m/z 282.3 (C₁₂H₁₄N₂O₄S) .

Q. What spectroscopic and crystallographic methods confirm its molecular structure?

X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation in ethanol. SHELXL (SHELX-97) refines the structure, with typical R-factors < 0.05 . Spectroscopic data include:

  • IR : ν 2200 cm⁻¹ (C≡N stretch), 1700 cm⁻¹ (ester C=O).
  • ¹³C NMR : δ 165 ppm (ester C=O), δ 115 ppm (C≡N) .

Advanced Research Questions

Q. What derivatization strategies enhance its reactivity for pharmacological applications?

The amino and cyano groups enable functionalization:

  • Hydrazone formation : Diazotized aniline derivatives (e.g., 3a–3d) are synthesized under basic conditions (NaOH, 0–5°C) to introduce aryl groups .
  • Thiazolidinone rings : Reaction with mercaptoacetic acid and ZnCl₂ in dioxane forms fused heterocycles, increasing bioactivity .
  • Styryl derivatives : Condensation with aromatic aldehydes (e.g., 5a–5c) under acidic conditions extends π-conjugation for optoelectronic studies .

Q. How does its structure influence biological activity, particularly in drug development?

As a key intermediate in strontium ranelate (osteoporosis drug), the thiophene core and electron-withdrawing groups (cyano, ester) enhance bone tissue selectivity. Structure-activity relationship (SAR) studies show:

  • The ethoxy group improves solubility for in vivo delivery.
  • Substituents at the 3-position (e.g., 2-ethoxy-2-oxoethyl) modulate binding to hydroxyapatite in bone .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization occurs during esterification. Solutions include:

  • Chiral catalysts : Use (R)-3-quinuclidinol derivatives to control stereochemistry .
  • Low-temperature crystallization : Ethanol/water mixtures at 0°C preferentially isolate the desired enantiomer .
  • HPLC chiral columns : Validate enantiomeric excess (ee > 98%) using cellulose-based stationary phases .

Q. How can researchers resolve contradictory data in reaction mechanisms?

Conflicts in cyclization pathways (e.g., Gewald vs. Hantzsch mechanisms) are addressed via:

  • Isotopic labeling : ¹⁵N-labeled malononitrile tracks nitrogen incorporation into the thiophene ring .
  • Kinetic studies : Monitor intermediate formation via in situ FTIR to distinguish between stepwise and concerted mechanisms .
  • Computational modeling : Density functional theory (DFT) calculates activation energies for competing pathways .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterConditionYield (%)Reference
Reflux time (ethanol)3 hours70–85
Crystallization solventEthanol/water (7:3)90
CatalystTriethylamine (0.5 mL)75

Q. Table 2. Analytical Data

TechniqueKey ObservationSignificance
¹H NMR (CDCl₃)δ 1.3 ppm (triplet, CH₃)Confirms ethoxy groups
MS (ESI+)m/z 282.3 [M+H]⁺Validates molecular weight
X-ray diffractionSpace group P2₁2₁2₁Resolves stereochemistry

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate
Reactant of Route 2
Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate

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